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Compound of Interest |

Compound Name: 5-Amino-3H-pyrazol-3-ol
Cat. No.: B14913469
Get Quote
\ J

Synonyms: 3-Amino-5-pyrazolone; 5-Amino-1,2-dihydro-3H-pyrazol-3-one CAS: 1128-54-7
Molecular Formula: CzHsNsO (MW: 99.09 g/mol )

Executive Summary

5-Amino-3H-pyrazol-3-ol represents a "chameleon" scaffold in heterocyclic chemistry. Its
utility as a pharmacophore (e.g., in kinase inhibitors and dyes) is matched by the complexity of
its analysis. In solution, this molecule exists in a rapid tautomeric equilibrium between the oxo-
form (pyrazolone), the hydroxy-form (pyrazolol), and various imino-forms.

This guide provides the definitive spectroscopic data for the compound, with a specific focus on
distinguishing these tautomers using solvent-dependent NMR markers. The protocols herein
are designed to validate the identity of the material synthesized via the standard ethyl
cyanoacetate/hydrazine condensation route.

Part 1: The Tautomeric Challenge

Before interpreting spectra, one must define which molecule is being observed. The state of 5-
Amino-3H-pyrazol-3-ol is dictated by the phase and solvent polarity.
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e Solid State: Predominantly exists as a hydrogen-bonded network of the CH-form
(pyrazolone) or zwitterionic forms.

e DMSO-d6 Solution: Shifts toward the OH-form (aromatic) or NH-form, stabilized by the high
dielectric constant.

e CDCI3 Solution: Often favors the CH-form (diketo-like), though solubility is poor.

Diagram: Tautomeric Equilibrium Landscape

The following diagram illustrates the interconversion that complicates spectral assignment.

Spectroscopic Impact

Oxo-Form: ~30-40 ppm
Hydroxy-Form: ~75-85 ppm

DMSO/Polar
Solvents

| |
| |
| I
' l
|

: C4 NMR Shift is the Diagnostic Marker: :
: |
| |
| |

Hydroxy-Form (OH)
(5-amino-3H-pyrazol-3-ol)
Aromatic System

Non-polar
Solvents

Oxo-Form (CH2)
(3-amino-5-pyrazolone)
Non-Aromatic

-
- —_—_—
———
-

_________ B Imino-Form
(Less Common)

~.
—_——
—_—

Click to download full resolution via product page

Caption: Tautomeric equilibrium emphasizing the C4 carbon shift as the primary "truth-teller” for
structural assignment.

Part 2: Synthesis & Isolation Protocol

To ensure the spectra below correspond to high-purity material, use this self-validating
synthesis protocol.

Reaction: Condensation of ethyl cyanoacetate with hydrazine hydrate.[1] Mechanism:
Nucleophilic attack of hydrazine on the ester, followed by intramolecular cyclization on the
nitrile.
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Step-by-Step Methodology

e Reagents:
o Ethyl cyanoacetate (1.0 eq, 11.3 g, 0.1 mol)
o Hydrazine hydrate (80% or 100%, 1.2 eq, ~0.12 mol)
o Ethanol (Absolute, 50 mL)

e Procedure:

[e]

Dissolve ethyl cyanoacetate in ethanol in a 250 mL round-bottom flask.

o

Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.

[¢]

Critical Step: Once addition is complete, reflux the mixture at 80°C for 3—4 hours.

[¢]

Monitor via TLC (Eluent: 10% MeOH in DCM). The starting ester spot (high Rf) should
disappear.

o Work-up:
o Cool the reaction mixture to room temperature, then to 0°C.
o The product will precipitate as a white to off-white solid.
o Filter the solid under vacuum.
o Purification: Recrystallize from hot ethanol/water (9:1).
* Yield: Expect 75-85% (White crystalline powder, mp: ~218-222°C dec).

Part 3: Spectroscopic Data

The following data assumes the compound is dissolved in DMSO-d6, the standard solvent for
this polar scaffold.

Nuclear Magnetic Resonance (NMR)
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Diagnostic Insight: In DMSO-d6, the compound exists predominantly in the enol/amine form or
a rapidly exchanging average that resembles the aromatic system. This is confirmed by the
shielding of Carbon-4.

H NMR (400 MHz _DMSO-d6)

Position Shift (6 ppm) Multiplicity Integral

Assignment /
Notes

Diagnostic
Signal.If pure
keto (CHz), this
would be ~3.2
H-4 4.30-4.80 Singlet (s) 1H ppm. The
downfield shift
indicates
aromatic
character (CH).

Exchangeable

protons (NH-2).

Extremely
NH/OH 5.0-6.5 Broad (br s) 2H-3H N

sensitive to water

content and

concentration.

Ring NH.[2]

Often very broad
NH (Ring) 9.0-11.0 Broad (br s) 1H or invisible if

trace acid/base

is present.

Note: If the spectrum shows a distinct CHz signal at ~3.2 ppm, the sample may contain
significant amounts of the specific oxo-tautomer, often seen if the DMSO is "wet" or acidic.

C NMR (100 MHz, DMSO-d6)
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Assignment /

Position Shift (6 ppm Type
(& ppm) o Mechanistic Insight

Carbon attached to
Oxygen (C-OH /

C-3 162.0 — 164.0 C_quat )
C=0). Deshielded due
to electronegativity.
Carbon attached to

C-5 152.0 - 154.0 C_quat

Amine (C-NHz).

CRITICAL
VALIDATION POINT.
A shift of ~80 ppm
confirms the electron-
rich, aromatic
pyrazole ring

C-4 75.0-85.0 CH (enamine-like
character). If this
signal appears at ~35-
40 ppm, the
compound is in the
non-aromatic keto

form.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State). In the solid state, the oxo-form (pyrazolone) is usually
stabilized by intermolecular hydrogen bonding.
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Wavenumber (cm~?)

Vibration Mode

Interpretation

Broad, multiple bands.

3100 — 3450 V(N-H) / v(O-H) Indicates primary amine (-NH2)
and H-bonded networks.
Amide-like Carbonyl. Confirms

1640 — 1680 v(C=0) the presence of the pyrazolone
tautomer in the crystal lattice.
Ring breathing and imine

1580 — 1610 v(C=N) / v(C=C)
character.

1480 — 1520 O(N-H) Amine bending vibrations.

Mass Spectrometry (MS)

Technique: ESI (Electrospray lonization) or El (Electron Impact).

e Molecular lon:

o [M+H]*: m/z 100.1 (Base peak in ESI+).

o [M-H]™: m/z 98.1 (ESI-).

o Fragmentation Pattern (EI/CID):

o m/z 100 - 72: Loss of CO (28 Da). Characteristic of the pyrazolone carbonyl.

o m/z 100 - 83: Loss of NHs3 (17 Da). (Less common, requires high energy).

o m/z 72 - 44: Ring collapse/loss of N2.

Part 4: Analytical Workflow & Decision Matrix

Use this workflow to troubleshoot synthesis or purity issues.
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Caption: Analytical decision tree for validating 5-amino-3H-pyrazol-3-ol based on H-4 proton
shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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